molecular formula C11H19NO5 B2373499 2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid CAS No. 1602349-46-1

2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid

Cat. No.: B2373499
CAS No.: 1602349-46-1
M. Wt: 245.275
InChI Key: JZPYODYQFQSFDG-UHFFFAOYSA-N
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Description

This compound is a carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected 3-methylazetidine ring. The azetidine (four-membered nitrogen-containing ring) is substituted at the 3-position with a methyl group and an ether-linked acetic acid moiety. Such structures are commonly used as intermediates in pharmaceutical synthesis, particularly for protease inhibitors or peptide-based therapeutics due to their conformational rigidity and stability under acidic conditions .

Properties

IUPAC Name

2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,7-12)16-5-8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPYODYQFQSFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602349-46-1
Record name 2-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid
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Preparation Methods

The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid typically involves the reaction of 3-methylazetidine with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Mechanism of Action

The primary mechanism of action for 2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the amine group is released, allowing for further chemical transformations . The molecular targets and pathways involved are primarily related to the synthetic routes and the specific reactions the compound undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Azetidine Ring

2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid (CAS: 1408074-68-9)
  • Structural Difference : Fluorine replaces the methyl group at the 3-position of the azetidine.
  • Implications: The electronegative fluorine atom enhances ring polarity and may increase metabolic stability compared to the methyl analogue.
  • Molecular Weight: Not provided in evidence, but estimated to be ~285 g/mol (similar to the methyl variant).
2-({1-[(tert-Butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid (CAS: 2613381-45-4)
  • Structural Difference : A phenyl group replaces the methyl substituent.
  • Implications: The bulky aromatic group significantly increases hydrophobicity, which could reduce aqueous solubility but improve membrane permeability.
  • Molecular Weight : 307.3 g/mol; purity ≥95% .
2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid (CAS: 2149471-79-2)
  • Structural Difference : Dual protection with Boc and Fmoc groups on the azetidine.
  • Implications : Orthogonal protecting groups enable sequential deprotection strategies in multi-step syntheses. The Fmoc group (base-labile) contrasts with the acid-labile Boc, offering flexibility in synthetic routes .
  • Molecular Weight : 452.5 g/mol .

Ring Size and Heteroatom Modifications

2-({1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid
  • Structural Difference : A six-membered piperidine ring replaces the azetidine.
  • Implications : Reduced ring strain in piperidine enhances conformational flexibility but may decrease target binding specificity compared to the rigid azetidine. The 4-methyl group provides steric shielding similar to the 3-methyl in azetidine analogues .
2-{1-[(tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}acetic acid (CAS: 1780344-75-3)
  • Structural Difference : Five-membered pyrrolidine ring instead of azetidine.
  • Implications : Pyrrolidine’s intermediate ring size balances flexibility and stability. The 5-methyl substituent may influence solubility and steric interactions differently due to the ring’s larger size .
  • Molecular Weight: ~255.3 g/mol (calculated from formula C₁₂H₂₁NO₄) .

Functional Group Modifications

Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate
  • Structural Difference : A naphthyridine core replaces the azetidine-acetic acid framework.
  • Implications: The aromatic heterocycle introduces planar rigidity and hydrogen-bonding capabilities, suitable for kinase inhibitors or intercalation agents.
2,5-Dioxopyrrolidin-1-yl 2-phenoxyacetate
  • Structural Difference: Phenoxyacetate ester replaces the azetidine-acetic acid.
  • Implications : The ester group increases lipophilicity and may serve as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid .

Research Implications and Limitations

  • Synthetic Utility : Azetidine derivatives are favored for their constrained geometries, while piperidine/pyrrolidine analogues offer tunable flexibility. Substituent choice (e.g., methyl, phenyl, halogen) tailors physicochemical properties for specific applications.
  • Data Gaps: Limited availability of melting points, solubility, and biological activity data in the evidence restricts direct performance comparisons.

Biological Activity

2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid (CAS No. 1602349-46-1) is a synthetic organic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and has potential applications in biological research and pharmaceutical development.

  • Molecular Formula : C₁₁H₁₉NO₅
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 1602349-46-1
  • IUPAC Name : 2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid

The biological activity of this compound is largely attributed to its ability to interact with amine groups through the Boc protecting group. This interaction facilitates various biochemical pathways, particularly in the context of enzyme mechanisms and protein interactions.

Enzyme Mechanisms and Protein Interactions

The compound's structure allows it to serve as a substrate or inhibitor in enzymatic reactions, making it valuable in studying enzyme mechanisms. Its Boc group can be selectively removed under mild conditions, enabling the study of amine-containing substrates in biological systems.

Pharmaceutical Development

This compound is utilized in the synthesis of drug candidates, particularly those requiring selective protection and deprotection of functional groups. This property is crucial in the development of pharmaceuticals that target specific biological pathways.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound NameStructural DifferenceApplications
2-({1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acidHydroxy group instead of methylPotential use in enzyme inhibition studies
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acidPhenyl group instead of methylInvestigated for anti-cancer properties
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acidOxetane ring instead of azetidineExplored for antibiotic activity

Case Studies and Research Findings

Recent studies have explored the biological activity of related azetidine derivatives, demonstrating their potential as enzyme inhibitors and therapeutic agents. For instance, research on azetidine-based compounds has shown promising results in inhibiting specific enzymes involved in metabolic pathways related to cancer and infectious diseases.

  • Study on Enzyme Inhibition : A study demonstrated that azetidine derivatives could effectively inhibit serine proteases, which are critical in various physiological processes.
  • Pharmaceutical Applications : Research highlighted the synthesis of drug candidates utilizing azetidine frameworks, showcasing their versatility in medicinal chemistry.

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